molecular formula C15H12N2O3 B12678026 9(10H)-Acridinone, 10-ethyl-1-nitro- CAS No. 148902-84-5

9(10H)-Acridinone, 10-ethyl-1-nitro-

Cat. No.: B12678026
CAS No.: 148902-84-5
M. Wt: 268.27 g/mol
InChI Key: IJJPVNXQCPGJRS-UHFFFAOYSA-N
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Description

9(10H)-Acridinone, 10-ethyl-1-nitro-: is a chemical compound belonging to the acridinone family. Acridinones are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features an ethyl group at the 10th position and a nitro group at the 1st position, which may influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9(10H)-Acridinone, 10-ethyl-1-nitro- typically involves multi-step organic reactions. One common method includes the nitration of 10-ethylacridinone, followed by purification steps to isolate the desired product. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as crystallization or chromatography is essential to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in 9(10H)-Acridinone, 10-ethyl-1-nitro- can undergo oxidation reactions, potentially forming nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro group can lead to the formation of amines or hydroxylamines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group may be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted acridinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, 9(10H)-Acridinone, 10-ethyl-1-nitro- is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

The compound’s biological activity is of interest in the field of biochemistry. It may interact with biological macromolecules, influencing cellular processes and pathways.

Medicine

In medicinal chemistry, derivatives of acridinone are explored for their potential therapeutic properties. This compound may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, 9(10H)-Acridinone, 10-ethyl-1-nitro- can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 9(10H)-Acridinone, 10-ethyl-1-nitro- involves its interaction with molecular targets such as enzymes or receptors. The nitro group may participate in redox reactions, influencing the compound’s biological activity. The ethyl group can affect the compound’s lipophilicity, impacting its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 9(10H)-Acridinone, 10-methyl-1-nitro-
  • 9(10H)-Acridinone, 10-ethyl-2-nitro-
  • 9(10H)-Acridinone, 10-ethyl-1-amino-

Uniqueness

Compared to similar compounds, 9(10H)-Acridinone, 10-ethyl-1-nitro- stands out due to the specific positioning of the nitro and ethyl groups. This unique arrangement can influence its chemical reactivity and biological activity, making it a compound of interest for further research and development.

Properties

CAS No.

148902-84-5

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

10-ethyl-1-nitroacridin-9-one

InChI

InChI=1S/C15H12N2O3/c1-2-16-11-7-4-3-6-10(11)15(18)14-12(16)8-5-9-13(14)17(19)20/h3-9H,2H2,1H3

InChI Key

IJJPVNXQCPGJRS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C31

Origin of Product

United States

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